CNQX disodium salt

概要

説明

CNQX disodium salt is a water-soluble, potent, and competitive AMPA and kainate receptor antagonist . It also antagonizes NMDA receptors at the glycine site . It increases GABAA receptor spontaneous postsynaptic currents (sPSCs) and shows neuroprotective actions .

Synthesis Analysis

CNQX disodium salt is a highly pure, synthetic, and biologically active compound . It is used in various research and development applications .Molecular Structure Analysis

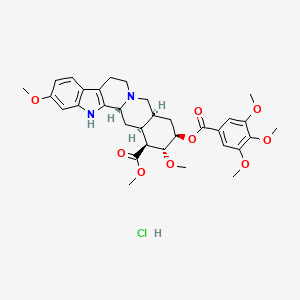

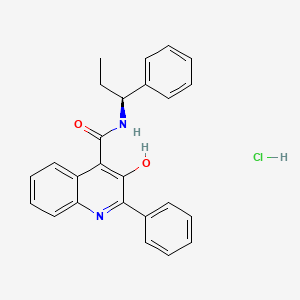

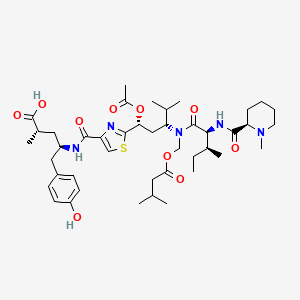

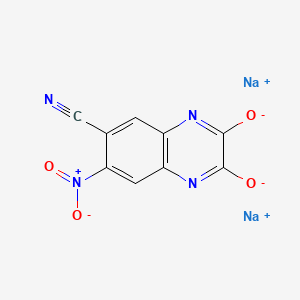

The molecular formula of CNQX disodium salt is C9H2N4Na2O4 . Its molecular weight on an anhydrous basis is 276.12 .Chemical Reactions Analysis

CNQX disodium salt is an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and kainate receptors . It is involved in rapidly desensitizing responses in the central nervous system .Physical And Chemical Properties Analysis

CNQX disodium salt is a pale yellow solid . It is soluble in water to more than 2 mg/mL when warmed .科学的研究の応用

- CNQX is a potent antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors play a crucial role in fast excitatory neurotransmission in the central nervous system (CNS). By blocking AMPA receptors, CNQX inhibits the influx of calcium ions, which can modulate synaptic plasticity and neuronal excitability .

- CNQX can be used to isolate spontaneous inhibitory postsynaptic currents (IPSCs) mediated by γ-aminobutyric acid type A (GABA A ) receptors. Researchers often employ CNQX to study inhibitory synaptic transmission and the balance between excitatory and inhibitory inputs in neuronal networks .

- In experimental models of ischemia (such as stroke), CNQX has demonstrated neuroprotective effects. By preventing excessive glutamate-mediated excitotoxicity, CNQX helps preserve neuronal viability during ischemic events .

- CNQX inhibits seizure-like activity in hippocampal neurons. Its ability to block non-NMDA receptor-mediated responses contributes to its antiepileptic properties. Researchers investigate CNQX as a potential therapeutic agent for epilepsy management .

- Researchers use CNQX to explore synaptic plasticity mechanisms, including long-term potentiation (LTP) and long-term depression (LTD). By selectively blocking AMPA receptors, CNQX helps dissect the roles of specific receptor subtypes in learning and memory processes .

- CNQX allows researchers to dissect glutamatergic circuits by selectively inhibiting AMPA receptor-mediated transmission. It is particularly useful for characterizing excitatory synapses and understanding their contribution to network activity .

AMPA Receptor Antagonism

Isolation of GABA A Receptor-Mediated Responses

Neuroprotection in Ischemia Models

Modulation of Seizure Activity

Investigating Synaptic Plasticity and Learning

Functional Studies of Glutamatergic Circuits

作用機序

Target of Action

CNQX disodium salt is a potent antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and kainate receptors . These receptors are collectively referred to as non-N-methyl-D-aspartate (non-NMDA) glutamate receptors . AMPA and kainate receptors play a crucial role in fast excitatory synaptic transmission in the central nervous system .

Mode of Action

CNQX disodium salt interacts with its targets, the AMPA and kainate receptors, by competitively inhibiting them . The IC50 values are 0.3 μM for AMPA and 1.5 μM for kainate receptors . This means that CNQX disodium salt binds to these receptors and prevents the activation by their natural ligands, thereby inhibiting the transmission of excitatory signals .

Biochemical Pathways

The primary biochemical pathway affected by CNQX disodium salt is the glutamatergic synaptic transmission pathway . By antagonizing the AMPA and kainate receptors, CNQX disodium salt inhibits the excitatory synaptic transmission mediated by these receptors . This results in the suppression of the downstream effects of these pathways, which include various neuronal activities .

Pharmacokinetics

It is noted that cnqx disodium salt is a more water-soluble form of cnqx , which suggests that it may have good bioavailability.

Result of Action

The antagonistic action of CNQX disodium salt on AMPA and kainate receptors leads to several molecular and cellular effects. It can be used to isolate GABA A receptor-mediated spontaneous inhibitory postsynaptic currents . It also antagonizes non-NMDA receptor-mediated responses in cultured cerebellar granule cells . Furthermore, CNQX disodium salt shows neuroprotective effects in models of ischemia and inhibits seizure-like activity in hippocampal neurons .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXDDPGRZKUGDG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2N4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019070 | |

| Record name | Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CNQX disodium salt | |

CAS RN |

479347-85-8 | |

| Record name | Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。